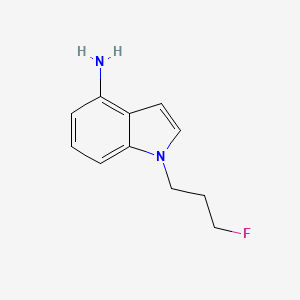
1-(3-fluoropropyl)-1H-indol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoropropyl)-1H-indol-4-amine is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in various natural products and their significant biological activities. This particular compound features a fluoropropyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 1-(3-fluoropropyl)-1H-indol-4-amine typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative.
Fluoropropylation: The indole derivative undergoes a reaction with a fluoropropylating agent, such as 3-fluoropropyl bromide, under basic conditions to introduce the fluoropropyl group.
Amine Introduction: The final step involves introducing the amine group at the 4-position of the indole ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated systems and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
1-(3-Fluoropropyl)-1H-indol-4-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The indole ring can undergo coupling reactions with various electrophiles, forming complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(3-Fluoropropyl)-1H-indol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-fluoropropyl)-1H-indol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropropyl group can enhance its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-(3-Fluoropropyl)-1H-indol-4-amine can be compared with other similar compounds, such as:
1-(3-Fluoropropyl)-1H-indole: Lacks the amine group, which can significantly alter its chemical and biological properties.
1-(3-Fluoropropyl)-1H-indol-3-amine: The position of the amine group can influence its reactivity and interactions with biological targets.
1-(3-Fluoropropyl)-1H-indol-5-amine: Similar structure but with the amine group at a different position, affecting its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H13FN2 |
|---|---|
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
1-(3-fluoropropyl)indol-4-amine |
InChI |
InChI=1S/C11H13FN2/c12-6-2-7-14-8-5-9-10(13)3-1-4-11(9)14/h1,3-5,8H,2,6-7,13H2 |
Clave InChI |
MHIUTJQWFSFXRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CN(C2=C1)CCCF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B13070365.png)
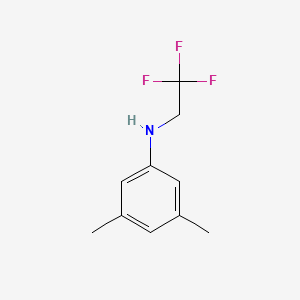
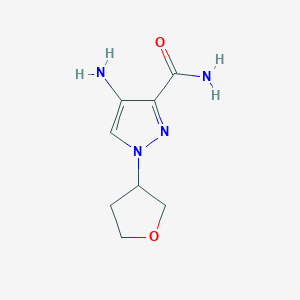
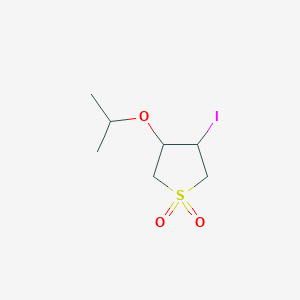
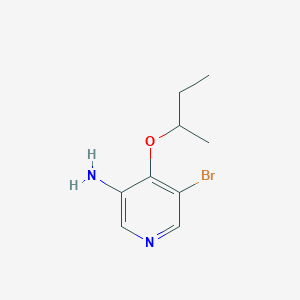

![Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylicacid](/img/structure/B13070411.png)
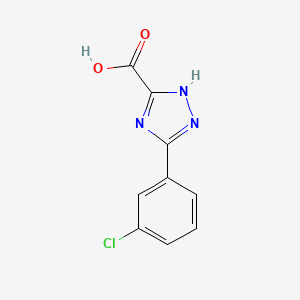
![2-Ethyl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13070421.png)

![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13070433.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070439.png)
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B13070446.png)
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
